![molecular formula C16H20N2O5 B6345468 3-(Ethoxycarbonyl)-1-(4-ethoxyphenyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid CAS No. 1264041-92-0](/img/structure/B6345468.png)
3-(Ethoxycarbonyl)-1-(4-ethoxyphenyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Ethoxycarbonyl)-1-(4-ethoxyphenyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C16H20N2O5 and its molecular weight is 320.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 320.13722174 g/mol and the complexity rating of the compound is 485. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-(Ethoxycarbonyl)-1-(4-ethoxyphenyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic properties, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research. The following sections provide an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a pyrazole ring substituted with ethoxycarbonyl and ethoxyphenyl groups, which are crucial for its biological activity.
1. Antimicrobial Activity
Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies on related compounds have demonstrated effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The presence of the ethoxy groups in the structure may enhance lipophilicity, facilitating membrane penetration and increasing antimicrobial potency.
2. Anti-inflammatory Activity
Pyrazole derivatives have been reported to possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. In vitro studies indicate that modifications at the pyrazole ring can lead to enhanced COX inhibition, thus reducing inflammation .
3. Anticancer Activity
The anticancer potential of pyrazole derivatives is notable. They have been identified as inhibitors of key kinases involved in cancer progression, such as BRAF and EGFR . The compound's ability to modulate these pathways suggests its utility in cancer therapy. For example, compounds within this class have shown significant activity against cancer cell lines through apoptosis induction and cell cycle arrest .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.
- Interaction with Cellular Targets : Binding to receptors or other cellular proteins can alter signaling pathways leading to reduced inflammation or cancer cell growth.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Key findings include:
Modification | Effect on Activity |
---|---|
Ethoxycarbonyl group | Enhances lipophilicity and bioavailability |
Substituents on the phenyl ring | Influence binding affinity and selectivity towards targets |
Alkyl substitutions on the pyrazole ring | Affect stability and metabolic profile |
Research indicates that specific substitutions can significantly enhance the desired biological effects while minimizing toxicity .
Case Studies
Several case studies highlight the efficacy of pyrazole derivatives:
- Antimicrobial Efficacy : A study demonstrated that a series of synthesized pyrazoles exhibited potent activity against Candida albicans, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents .
- Cancer Cell Line Studies : In vitro assays showed that a related pyrazole derivative induced apoptosis in human breast cancer cell lines through ROS-mediated pathways .
- Inflammatory Models : Animal models treated with pyrazole derivatives displayed reduced edema and inflammatory markers when compared to control groups, indicating significant anti-inflammatory effects .
Scientific Research Applications
Medicinal Chemistry
1.1 Anti-inflammatory and Analgesic Properties
Research indicates that pyrazole derivatives, including the compound , exhibit significant anti-inflammatory and analgesic effects. These properties are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. A study demonstrated that similar compounds reduced edema in animal models, suggesting potential therapeutic uses in treating conditions like arthritis and other inflammatory diseases .
1.2 Anticancer Activity
Recent investigations have shown that pyrazole derivatives can induce apoptosis in cancer cells. The compound has been explored for its cytotoxic effects against various cancer cell lines, including breast and lung cancer. Mechanistic studies suggest that it may interfere with the cell cycle and promote cell death through intrinsic pathways .
1.3 Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against a range of pathogens. Research indicates that it exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .
Agricultural Applications
2.1 Pesticide Development
The structure of 3-(Ethoxycarbonyl)-1-(4-ethoxyphenyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid is conducive to modifications that enhance its efficacy as a pesticide. Studies have shown that derivatives of pyrazole can act as effective fungicides and insecticides, targeting specific pests while minimizing harm to beneficial organisms .
2.2 Herbicide Potential
This compound's ability to inhibit specific biochemical pathways in plants suggests its potential application as a herbicide. Research is ongoing to evaluate its effectiveness against common agricultural weeds, focusing on selectivity and environmental impact .
Material Science
3.1 Polymer Chemistry
In material science, pyrazole derivatives are being investigated for their role as monomers in polymer synthesis. Their unique chemical properties allow for the development of new materials with desirable mechanical and thermal characteristics.
3.2 Coatings and Adhesives
The incorporation of this compound into coatings can enhance durability and resistance to environmental factors. Studies are exploring its use in formulating advanced adhesives with improved bonding strength and flexibility.
Case Studies
Properties
IUPAC Name |
5-ethoxycarbonyl-2-(4-ethoxyphenyl)-3-methyl-4H-pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c1-4-22-12-8-6-11(7-9-12)18-16(3,15(20)21)10-13(17-18)14(19)23-5-2/h6-9H,4-5,10H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKJZXMOYMOPHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(CC(=N2)C(=O)OCC)(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.